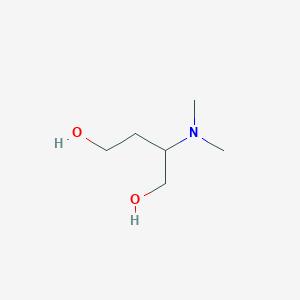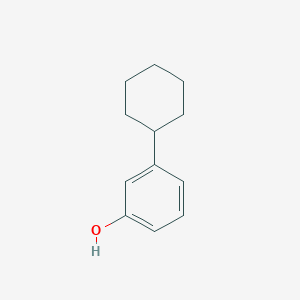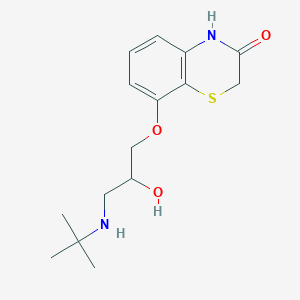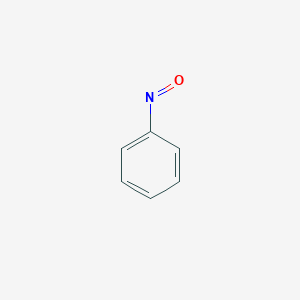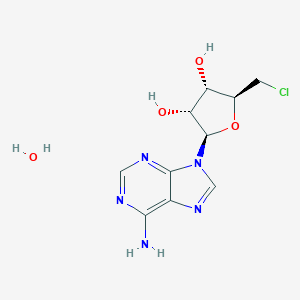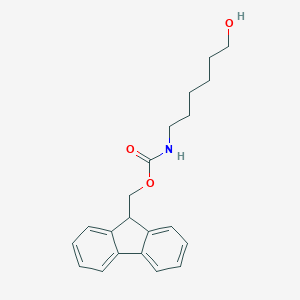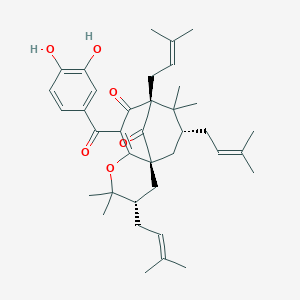
Isogarcinol
Vue d'ensemble
Description
Isogarcinol is a natural polyisoprenylated benzophenone first isolated from plant species in the genus Garcinia . It is a secondary plant metabolite isolated from various Garcinia species including Garcinia indica .
Synthesis Analysis
A short total synthesis of (±)-garcinol and (±)-isogarcinol, two endo-type B PPAPs with reported activity against methicillin-resistant Staphylococcus aureus (MRSA), has been presented. The stereo- and regioselective Pd-catalysed decarboxylative Tsuji–Trost allylation/allyl–allyl cross-coupling are key elements that allowed the total synthesis to be accomplished within 13 steps starting from acetylacetone .
Molecular Structure Analysis
The molecular formula of Isogarcinol is C38H50O6 . The InChI representation is InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 .
Chemical Reactions Analysis
Garcinol reacts with peroxyl radicals by a single electron transfer followed by deprotonation of the hydroxyl group from the enolized 1, 3-diketone to form a resonance pair .
Applications De Recherche Scientifique
Anticancer Properties
Isogarcinol and Cambogin have been identified as potential anticancer compounds . They have been found to inhibit the proliferation of cancer cells and induce apoptosis . In breast cancer cells, Cambogin triggers significant S phase cell cycle arrest and apoptosis via down-regulation of cyclin A and E, and activation of caspases .
Inhibition of PDGFR Signaling
Cambogin has been found to inhibit Platelet-derived growth factor receptors (PDGFR) signaling in Daoy and genetically defined mouse embryo fibroblast (MEF) cell lines . PDGFRs have been implicated in a wide array of human malignancies, including medulloblastoma, the most common brain tumor of childhood .
Induction of ROS/JNK Pathway
Cambogin can induce caspase-independent mitochondrial apoptosis via the radical oxygen species (ROS)/JNK signaling pathway . This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Epigenetic Regulation
Cambogin has been found to cause the activation of activating transcription factor-2 (ATF-2) and the trimethylation of histone H3K9 in the activator protein 1 (AP-1) binding region of the Bcl-2 gene promoter . This suggests that Cambogin can influence gene expression through epigenetic mechanisms.
Immunosuppressive Effects
Isogarcinol has been identified as a new immunosuppressant . This suggests potential applications in the treatment of autoimmune diseases and in organ transplantation.
Antioxidant Properties
The polyisoprenylated benzophenone and xanthone derivatives, including Isogarcinol, are known for their antioxidant properties . Antioxidants are crucial for protecting the body against damage from free radicals.
Anti-inflammatory Properties
Isogarcinol has been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Anti-bacterial, Anti-viral, and Anti-fungal Properties
Isogarcinol has been found to have anti-bacterial, anti-viral, and anti-fungal properties . This suggests potential applications in the treatment of various infections.
Mécanisme D'action
Target of Action
Isogarcinol primarily targets Calcineurin (CN) , a unique protein phosphatase that plays a crucial role in immune regulation . It also interacts with Histone Deacetylase 11 (HDAC11) , Topoisomerase II , Monoamine Oxidase-B , and the TLR4/NFĸB signal pathway .
Mode of Action
Isogarcinol inhibits Calcineurin in a dose-dependent manner . It binds directly to Calcineurin, unlike classical Calcineurin inhibitors like Cyclosporin A and Tacrolimus . The binding is mainly driven by enthalpy and is exothermic . The interaction force is either hydrogen bonding or Van der Waals forces .
Biochemical Pathways
Isogarcinol affects several key regulatory pathways in cancer cells, such as NF-κB and STAT3 . It increases the Bax/Bcl-2 ratio, cleaves caspase-3, and cytoplasmic cytochrome C levels to induce mitochondrial apoptosis . The overproduction of reactive oxygen species (ROS) by Isogarcinol suppresses the Epithelial-Mesenchymal Transition (EMT) pathway via decreasing the levels of p-Akt and Snail .
Pharmacokinetics
It has been shown to perform much better in acute toxicity tests and via oral administration in mice than cyclosporin a, with few adverse reactions and low toxicity .
Result of Action
Isogarcinol significantly inhibits the proliferation of murine spleen T-lymphocytes induced by concanavalin A (ConA) and the mixed lymphocyte reaction (MLR) . It also inhibits the proliferation of HL-60 and PC-3 cancer cells through cell cycle arrest and apoptosis .
Propriétés
IUPAC Name |
(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNVBQRLRYVCO-LPSZMIQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318189 | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isogarcinol | |
CAS RN |
71117-97-0 | |
| Record name | Isogarcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





